molecular formula C10H13NO2S B1397033 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid CAS No. 1354968-73-2

3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid

Cat. No.: B1397033
CAS No.: 1354968-73-2
M. Wt: 211.28 g/mol
InChI Key: IPKFRAJDXFKWQW-SNAWJCMRSA-N
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Description

3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring structure. This particular compound features a tert-butyl group attached to the thiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an appropriate halide with thiourea or thioamide derivatives.

  • Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the thiazole ring in the presence of a strong Lewis acid catalyst.

  • Formation of the Prop-2-enoic Acid Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted thiazole derivatives.

Scientific Research Applications

3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives can be used in biological studies to investigate their effects on cellular processes.

  • Medicine: Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved. Common molecular targets include enzymes, receptors, and other proteins that play a role in cellular signaling and metabolic processes.

Comparison with Similar Compounds

  • 2-Tert-butyl-1,3-thiazole-4-carboxylic acid

  • 3-(2-Tert-butyl-1,3-thiazol-4-yl)propionic acid

  • 5-(2-Tert-butyl-1,3-thiazol-5-yl)acetic acid

Uniqueness: 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is unique due to its specific structural features, such as the presence of the prop-2-enoic acid group and the tert-butyl group on the thiazole ring. These features can influence its reactivity, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-10(2,3)9-11-6-7(14-9)4-5-8(12)13/h4-6H,1-3H3,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFRAJDXFKWQW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NC=C(S1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
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3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
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3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
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3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
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3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
Reactant of Route 6
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3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid

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